The compound 4-[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl-5-[(4-ethylphenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one is a complex organic molecule with potential applications in medicinal chemistry and pharmacology. It belongs to a class of compounds that may exhibit interesting biological activities due to its unique structural features.
This compound can be classified as a triazatricyclic compound, characterized by the presence of sulfur and nitrogen heteroatoms in its structure. The chemical formula is with a molecular weight of approximately 484.58 g/mol. It features various functional groups, including carbonyls and sulfides, which contribute to its reactivity and potential biological activity .
The synthesis of this compound typically involves multi-step organic reactions that may include:
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
The molecular structure of 4-[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl-5-[(4-ethylphenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one can be represented using various chemical notation systems:
CC1=CC(=C(C=C1)C(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=CC=C5OC)
This structure indicates a complex arrangement with multiple rings and substituents that could influence its chemical behavior and interactions with biological systems.
The compound may participate in various chemical reactions due to its functional groups:
Understanding these reactions is crucial for predicting the compound's reactivity in biological systems or synthetic pathways.
Further research would be necessary to elucidate the precise mechanisms through which this compound exerts its effects.
The physical properties of the compound include:
Chemical properties may include:
Quantitative data regarding melting point, boiling point, or specific reactivity profiles would require experimental determination.
This compound has potential applications in several fields:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: